
Cefdinir
概要
説明
セフディニルは、グラム陽性菌とグラム陰性菌の両方に幅広い活性を有することで知られる、第3世代セファロスポリン系抗生物質です。 肺炎、中耳炎、咽頭炎、および蜂窩織炎などの細菌感染症の治療に一般的に使用されます . セフディニルは、オムニセフなどのさまざまなブランド名で販売されています .
準備方法
セフディニルは、複数段階のプロセスによって合成されます。 合成経路は通常、7-アミノセファロスポラン酸(7-ACA)からジフェニルメチル7β-アミノ-3-ビニル-3-セフェム-4-カルボン酸塩酸塩などの主要な中間体の調製と、エチルアセト酢酸からのナトリウム2-(2-トリチルアミノチアゾール-4-イル)-(Z)-2-(トリチルヒドロキシイミノ)酢酸を含みます . これらの中間体は、次に結合してジフェニルメチル7β- [2-(2-トリチルアミノチアゾール-4-イル)-(Z)-2-トリチルヒドロキシイミノ-3-ビニル-3-セフェム-4-カルボン酸を形成し、その後、保護基を除去してセフディニルが得られます .
化学反応の分析
セフディニルは、次のようなさまざまな化学反応を受けます。
酸化: セフディニルは、特定の条件下で酸化されて、異なる酸化生成物を形成することができます。
還元: 還元反応は、セフディニルの官能基を変換し、その活性を変化させる可能性があります。
これらの反応に使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな求核剤が含まれます。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .
科学研究の応用
セフディニルは、幅広い科学研究の応用を有しています。
化学: セフディニルは、セファロスポリン系抗生物質の研究におけるモデル化合物として使用され、その化学的性質と反応性を理解するのに役立ちます。
生物学: セフディニルの研究には、細菌細胞壁との相互作用、および細菌の増殖と生存への影響に関する研究が含まれます。
医学: セフディニルは、細菌感染症の治療における臨床的有効性、およびその薬物動態と薬力学に関する研究が広く行われています.
科学的研究の応用
Therapeutic Uses
Cefdinir is primarily indicated for the treatment of infections caused by susceptible strains of Gram-positive and Gram-negative bacteria. Its applications include:
- Respiratory Tract Infections : this compound is effective against community-acquired pneumonia, acute bacterial exacerbations of chronic bronchitis, and acute maxillary sinusitis. It targets pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis .
- Otitis Media : It is commonly prescribed for acute otitis media in children, demonstrating comparable efficacy to other antibiotics like amoxicillin .
- Skin and Soft Tissue Infections : this compound is utilized for uncomplicated skin infections, showing good clinical response rates in various studies .
- Pharyngitis and Tonsillitis : The antibiotic is effective against streptococcal infections, providing an alternative for patients allergic to penicillin .
Pharmacological Properties
This compound exhibits several pharmacokinetic and pharmacodynamic characteristics that enhance its clinical utility:
- Bioavailability : The estimated bioavailability of this compound is approximately 20%, with a plasma protein binding rate of 60–73% .
- Dosing : It can be administered in doses ranging from 200 mg to 600 mg, with a linear pharmacokinetic profile observed at lower doses. The drug achieves clinically relevant concentrations in epithelial lining fluids, making it suitable for treating pulmonary infections .
- Resistance Profile : this compound is stable against hydrolysis by many beta-lactamases, which allows it to maintain activity against resistant strains of bacteria .
Case Studies and Clinical Efficacy
A selection of case studies demonstrates the effectiveness of this compound across different patient populations:
- Pediatric Community-Acquired Pneumonia :
- Acute Bacterial Exacerbations of Chronic Bronchitis :
- Efficacy in Skin Infections :
Summary Table of this compound Applications
Application Area | Specific Conditions | Key Pathogens |
---|---|---|
Respiratory Tract Infections | Community-acquired pneumonia, bronchitis, sinusitis | Streptococcus pneumoniae, H. influenzae, M. catarrhalis |
Otitis Media | Acute otitis media | Streptococcus pneumoniae |
Skin and Soft Tissue Infections | Uncomplicated skin infections | Various Gram-positive organisms |
Pharyngitis and Tonsillitis | Streptococcal pharyngitis/tonsillitis | Streptococcus pyogenes |
作用機序
セフディニルは、細菌細胞壁の合成を阻害することで、抗菌作用を発揮します。細菌細胞壁上のペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン合成の最後のトランスペプチダーゼ反応を阻害します。 この破壊によって細菌細胞壁が弱体化し、破裂して細菌の死につながります .
類似化合物の比較
セフディニルは、他のセファロスポリン系抗生物質やβ-ラクタム系抗生物質と比較されることがよくあります。
セファレキシン: 抗菌活性は似ていますが、薬物動態が異なる、別のセファロスポリン系抗生物質です。
アモキシシリン: より幅広い活性を有しますが、耐性プロファイルが異なる、ペニシリン系抗生物質です。
オーグメンチン(アモキシシリン/クラブラン酸): 耐性を克服するために、β-ラクタマーゼ阻害剤を含む、併用抗生物質です.
セフディニルは、β-ラクタマーゼ産生菌が原因の感染症を治療できるという点でユニークであり、耐性菌感染症の患者にとって貴重な選択肢となっています .
類似化合物との比較
Cefdinir is often compared with other cephalosporins and beta-lactam antibiotics:
Cefalexin: Another cephalosporin with similar antibacterial activity but different pharmacokinetic properties.
Amoxicillin: A penicillin-type antibiotic with a broader spectrum of activity but different resistance profiles.
Augmentin (amoxicillin/clavulanate): A combination antibiotic that includes a beta-lactamase inhibitor to overcome resistance.
This compound is unique in its ability to treat infections caused by beta-lactamase-producing organisms, making it a valuable option for patients with resistant infections .
特性
Key on ui mechanism of action |
Five-member thiazolidine rings that make up penicillins are replaced in cephalosporins by a six-member dihydrothiazine ring, conferring greater bactericidal activity. This This 6-member ring enables cefdinir and other cephalosporins to resist inactivation by certain bacterial enzymes. With a mechanism similar to other beta-lactam antibiotics, the bactericidal activity of cefdinir is caused by the inhibition of cell wall synthesis via binding to penicillin-binding proteins (PBPs). Cefdinir, like other cephalosporins, penetrates the bacterial cell wall, combats inactivation by beta-lactamase enzymes, and inactivates penicillin-binding proteins. This interferes with the final step of transpeptidation in cell walls, eventually leading to cell lysis, which eventually leads to the death of bacteria that are susceptible to this drug. Cefdinir has shown affinity to penicillin protein binding proteins 2 and 3. It has also been shown to inhibit transpeptidase enzymes of various bacteria, which may play a role in its bactericidal action. One in vitro study suggests that cefdinir inhibits myeloperoxidase release extracellularly. The impact of this potential drug target in relation to its mechanism of action is unknown. |
---|---|
CAS番号 |
91832-40-5 |
分子式 |
C14H13N5O5S2 |
分子量 |
395.4 g/mol |
IUPAC名 |
(6S,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m0/s1 |
InChIキー |
RTXOFQZKPXMALH-HWQDRANHSA-N |
SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
異性体SMILES |
C=CC1=C(N2[C@H]([C@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O |
正規SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
外観 |
Solid powder |
沸点 |
708.82 |
melting_point |
>135 |
Key on ui other cas no. |
91832-40-5 |
物理的記述 |
Solid |
ピクトグラム |
Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
8.78e-02 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
7-(2 (2-aminothiazol-4-yl)-2-hydroxyiminoacetamido)-3-vinyl-3-cephem-4-carboxylic acid cefdinir CI 983 CI-983 CI983 FK 482 FK-482 FK482 Omnicef PD 134393 PD-134393 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cefdinir exert its antibacterial effect?
A1: this compound, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by preferentially binding to penicillin-binding proteins (PBPs) located within the bacterial cell wall. [, , , ] This disrupts the transpeptidation process, the third and final stage of cell wall synthesis, leading to bacterial cell death. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C14H13N5O5S2, and its molecular weight is 407.4 g/mol. []
Q3: Are there any spectroscopic data available for this compound?
A3: Yes, studies have utilized various spectroscopic techniques for this compound characterization:
- Fourier-transform infrared spectroscopy (FTIR): FTIR analysis has been used to investigate potential interactions between this compound and excipients in solid dispersions. [, , ] FTIR spectra can reveal characteristic functional groups and potential chemical interactions.
- Differential Scanning Calorimetry (DSC): DSC analysis has been employed to study the thermal behavior of this compound, including melting point and potential changes in crystallinity in formulations. [, , ]
Q4: How does this compound perform under various storage conditions?
A4: this compound exhibits enhanced stability in its amorphous form when loaded onto mesoporous silica (SBA-15). [] This formulation approach helps maintain its amorphous state and prevents recrystallization, thereby enhancing its physical stability under different storage conditions, including varying temperatures and relative humidity.
Q5: What is the pharmacokinetic profile of this compound?
A5: this compound exhibits nonlinear pharmacokinetics, with a limited absorption process after oral administration. [, ] Its terminal half-life is approximately 1.5 hours and is primarily eliminated renally as unchanged drug. []
Q6: How does the route of administration affect this compound's distribution?
A6: Studies in healthy volunteers showed extensive penetration of this compound into suction-induced blister fluid following oral administration. [] This indicates its potential for treating skin and soft tissue infections.
Q7: How does the dose of this compound impact its pharmacokinetic parameters?
A7: A study in healthy volunteers revealed a nonlinear relationship between the oral dose of this compound and its maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC). [] This suggests a saturable absorption process.
Q8: What is the significance of the time above the minimum inhibitory concentration (T>MIC) for this compound?
A8: Pharmacokinetic/pharmacodynamic (PK/PD) analysis indicated that the T>MIC for this compound, when administered thrice daily, was above 40% of the dosing interval for most tested bacterial isolates. [] This parameter is crucial for determining the efficacy of β-lactam antibiotics.
Q9: What clinical trials have been conducted to assess this compound's efficacy?
A9: Numerous clinical trials have demonstrated the efficacy of this compound for treating various infections:
- Acute Otitis Media: this compound has been studied in children with acute otitis media (AOM), with cure rates comparable to amoxicillin/clavulanate. [, , , , ]
- Chronic Bronchitis: In adults with acute exacerbations of chronic bronchitis, a five-day regimen of this compound demonstrated efficacy similar to a seven-day regimen of Loracarbef. [, ]
- Skin and Soft Tissue Infections: this compound showed efficacy for treating mild to moderate uncomplicated skin and skin structure infections (USSSI) in adolescents and adults, with clinical cure rates comparable to cephalexin. []
Q10: Is there evidence of cross-resistance between this compound and other antibiotics?
A11: While this compound shows stability against many β-lactamases, cross-resistance with other β-lactam antibiotics is possible, particularly in strains producing ESBLs. [, ]
Q11: How does this compound's low solubility affect its bioavailability?
A12: As a BCS Class IV drug, this compound's low solubility and permeability present challenges for its bioavailability. [, , ]
Q12: What formulation strategies have been explored to improve this compound's solubility and dissolution rate?
A12: Several approaches have been investigated:
- Solid Dispersions: this compound solid dispersions (CSDs) using hydrophilic polymers like hydroxypropyl methylcellulose (HPMC), carboxymethylcellulose sodium (CMC-Na), and polyvinyl pyrrolidone K30 (PVP K30) significantly enhanced solubility and dissolution, leading to improved bioavailability in rats. [, , , ]
- pH-Modified Solid Dispersions (pHM-SDs): pHM-SDs, particularly those utilizing PVP or HPMC as carriers and incorporating an alkalizer, significantly improved this compound's dissolution rate. []
- Mesoporous Silica Inclusion: Incorporating this compound into mesoporous silica not only enhanced its dissolution but also improved its physical stability. []
Q13: Have any targeted drug delivery systems been developed for this compound?
A14: While specific targeted delivery systems for this compound have not been extensively explored in the provided research, incorporating it into microspheres using polymers like ethylcellulose offers a potential strategy for controlled drug release and targeted delivery. []
Q14: What analytical methods are commonly used to quantify this compound?
A15: High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for quantifying this compound in biological samples like serum. [, ]
Q15: How is the quality of this compound ensured during development and manufacturing?
A15: Quality control measures for this compound typically involve:
- Analytical Method Validation: Rigorous validation of analytical methods ensures accuracy, precision, and specificity in quantifying this compound. [, ]
- Stability Testing: Assessing stability under various conditions (temperature, humidity, light) is crucial for determining shelf life and storage requirements. [, ]
- Microbial Testing: Ensuring sterility and controlling microbial contamination are paramount for the safety and efficacy of this compound formulations. []
Q16: Has this compound been investigated for any non-antibacterial applications?
A18: Interestingly, a pilot study explored this compound's potential in pediatric neuropsychiatric disorders like OCD and tics, based on the hypothesis of infection or immune involvement in some cases. [] While preliminary, the study suggests a potential avenue for future research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。